molecular formula C18H18N2O2S B2799733 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide CAS No. 2034429-28-0

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide

Cat. No.: B2799733
CAS No.: 2034429-28-0
M. Wt: 326.41
InChI Key: KLTBKCCGZAPHDJ-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a synthetic organic compound that features a complex structure with multiple heterocyclic rings

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan-pyridine intermediate: This could involve the coupling of a furan derivative with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling.

    Introduction of the thiophene moiety: This step might involve the use of a thiophene derivative in a reaction such as a Friedel-Crafts acylation.

    Amide bond formation: The final step could involve the coupling of the intermediate with a suitable amine or amide under conditions such as peptide coupling reagents (e.g., EDC, HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound might undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies such as molecular docking and biochemical assays would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings and functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13-5-7-23-17(13)2-3-18(21)20-10-14-8-16(11-19-9-14)15-4-6-22-12-15/h4-9,11-12H,2-3,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTBKCCGZAPHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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